2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed or substituted using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the corresponding amine, which can be further functionalized .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the selective protection and deprotection of amino groups. The Boc group provides stability to the molecule during various synthetic transformations and can be removed under acidic conditions to reveal the free amine . This selective protection-deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected heterocycles: Similar to the indazole derivative, these compounds are used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with an indazole core. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-yl-6,7-dihydro-4H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C17H26N2O4/c1-10(2)13-11-9-17(6,14(20)21)8-7-12(11)18-19(13)15(22)23-16(3,4)5/h10H,7-9H2,1-6H3,(H,20,21) |
InChI Key |
FDKSLNKHEJVIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CC(CCC2=NN1C(=O)OC(C)(C)C)(C)C(=O)O |
Origin of Product |
United States |
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